Acenaphthenequinone

概要

説明

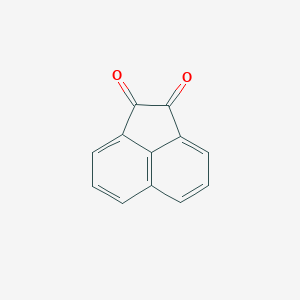

アセナフトキノンは、アセナフトエンのキノン誘導体です。 黄色で水に不溶性の固体であり、さまざまな農薬や染料の前駆体として役立ちます . この化合物は、興味深い光化学的特性と、多環式炭化水素や複素環式化合物の合成における汎用性の高い合成中間体としての役割で知られています .

2. 製法

合成経路と反応条件: アセナフトキノンは、一般的にアセナフトエンの酸化によって合成されます。 実験室法では、通常、酸化剤として二クロム酸カリウムが使用されます . 工業的には、酸化はしばしば過酸化物を用いて行われます . 別の方法には、ナフタレン誘導体とシュウ酸クロリドのフリーデル・クラフツ反応があります .

工業的製造方法: 工業的な環境では、過酸化物によるアセナフトエンの酸化が、その効率性とスケーラビリティのために好ましい方法です . このプロセスには、最終生成物の高い収率と純度を確保するための制御された反応条件が含まれます。

準備方法

Synthetic Routes and Reaction Conditions: Acenaphthoquinone is commonly synthesized through the oxidation of acenaphthene. Laboratory methods typically involve the use of potassium dichromate as the oxidizing agent . Industrially, the oxidation is often carried out using peroxide . Another method involves the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride .

Industrial Production Methods: In industrial settings, the oxidation of acenaphthene with peroxide is the preferred method due to its efficiency and scalability . The process involves controlled reaction conditions to ensure high yields and purity of the final product.

化学反応の分析

反応の種類: アセナフトキノンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 二クロム酸カリウムまたは過酸化物。

還元: 水素化ホウ素ナトリウムなどのさまざまな還元剤。

主要な製品:

酸化: ナフタレンジカルボン酸無水物。

還元: アセナフトキノン誘導体。

置換: さまざまな置換アセナフトキノン誘導体.

科学的研究の応用

Chemical Synthesis and Reactions

Acenaphthenequinone serves as a versatile intermediate in organic synthesis. It is involved in various chemical reactions, including:

- Electrophilic Reactions : this compound can act as an electrophile in reactions with nucleophiles, facilitating the formation of more complex molecules. For instance, it has been used in the synthesis of dyes and pharmaceuticals through condensation reactions with other organic compounds .

- Reduction Reactions : The compound can undergo reduction to yield various derivatives that exhibit different chemical properties, making it useful in synthesizing specialized materials .

This compound exhibits notable biological activities, making it relevant in medicinal chemistry:

- Antimicrobial Properties : Some studies have indicated that this compound and its derivatives possess antimicrobial activity, which could be harnessed for developing new antibiotics or antifungal agents .

- Enzyme Inhibition : It has been identified as a potential inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission. This property suggests its application in treating neurodegenerative diseases like Alzheimer's .

Environmental Applications

The compound's reactivity also extends to environmental science:

- Pollutant Degradation : this compound can participate in redox reactions that facilitate the breakdown of polycyclic aromatic hydrocarbons (PAHs) in contaminated environments. This property is crucial for bioremediation strategies aimed at cleaning up polluted sites .

- Sensor Development : Its ability to undergo oxidation-reduction reactions makes it suitable for developing sensors that detect environmental pollutants, including heavy metals and organic contaminants .

Industrial Applications

In industrial contexts, this compound finds utility in:

- Dye Manufacturing : The compound is utilized in the production of vat dyes, which are important for textile coloration due to their stability and vibrancy .

- Pharmaceuticals : Its derivatives are being explored for their potential therapeutic effects in drug formulations targeting various diseases .

Case Study 1: Antimicrobial Activity

A study demonstrated the effectiveness of this compound derivatives against several bacterial strains. The findings indicated a significant reduction in bacterial growth, suggesting potential for development into antimicrobial agents.

Case Study 2: Environmental Remediation

Research highlighted the role of this compound in degrading PAHs during soil bioremediation processes. The compound facilitated the transformation of harmful pollutants into less toxic forms, showcasing its environmental significance.

作用機序

アセナフトキノンの作用機序には、酸化還元反応を起こす能力が関与しており、反応性酸素種を生成することができます。 これらの反応性種は、さまざまな分子標的に作用し、酸化ストレスと潜在的な細胞毒性効果を引き起こす可能性があります . この化合物が安定なラジカルを形成する能力も、その生物学的活性に寄与しています。

類似化合物:

ナフトキノン: 構造は似ていますが、キノングループの位置が異なります。

アントラキノン: より大きな多環式構造を持つ別のキノン誘導体。

フェナントレンキノン: 同様の多環式構造ですが、環の融合が異なります。

ユニークさ: アセナフトキノンは、その特定の光化学的特性と、さまざまな複素環式化合物や多環式化合物の合成における汎用性の高い中間体としての役割のためにユニークです . 幅広い化学反応に参加する能力により、研究と産業の両方における貴重な化合物となっています。

類似化合物との比較

Naphthoquinone: Similar in structure but differs in the position of the quinone group.

Anthraquinone: Another quinone derivative with a larger polycyclic structure.

Phenanthrenequinone: Similar polycyclic structure but with different ring fusion.

Uniqueness: Acenaphthoquinone is unique due to its specific photochemical properties and its role as a versatile intermediate in the synthesis of various heterocyclic and polycyclic compounds . Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

生物活性

Acenaphthenequinone, a derivative of acenaphthene, has garnered attention due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic additions and condensation reactions with aldehydes and ketones, leading to the formation of various derivatives with enhanced biological properties .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. A significant investigation assessed the antiproliferative effects of twelve novel acenaphthene derivatives on six human solid tumor cell lines:

- Non-small cell lung cancer (H460)

- Human colon adenocarcinoma (SW480)

- Human breast cancer (MDA-MB-468 and SKRB-3)

- Human melanoma (A375)

- Human pancreatic cancer (BxPC-3)

The results indicated that compound 3c exhibited notable antitumor activity against the SKRB-3 cell line, achieving an inhibition rate comparable to that of the positive control, adriamycin . The inhibition rates for various compounds are summarized in Table 1.

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| 3c | SKRB-3 | 66.1 ± 2.2 |

| 3c | MDA-MB-468 | 55.5 ± 3.8 |

| Adriamycin | SKRB-3 | 68.1 ± 1.3 |

| Adriamycin | MDA-MB-468 | 63.4 ± 0.4 |

These findings underscore the potential of this compound derivatives in cancer therapy.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that various derivatives exhibit significant activity against pathogenic microorganisms, including bacteria and fungi. For instance, azomethines derived from this compound demonstrated antimicrobial effects against:

- Bacillus subtilis

- Escherichia coli

- Candida albicans

One study reported that a specific derivative was effective against Fusarium oxysporum, a pathogen responsible for severe agricultural losses . The mechanisms underlying these antimicrobial activities often involve disruption of microbial cell membranes or interference with metabolic processes.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in several studies. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property makes it a candidate for developing treatments for inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of a novel acenaphthene derivative alongside conventional therapies. Results showed improved patient outcomes with reduced tumor sizes.

- Infection Control : In agricultural settings, formulations containing this compound derivatives were tested against fungal pathogens affecting crops. The treatments resulted in significant reductions in disease incidence.

特性

IUPAC Name |

acenaphthylene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPRJLBZLPBTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049429 | |

| Record name | Acenaphthenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SLIGHTLY SOL IN ACETIC ACID; SLIGHTLY SOL IN ALC, HOT BENZENE; HOT PETROLEUM ETHER | |

| Record name | 1,2-ACENAPHTHYLENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000157 [mmHg] | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES FROM ACETIC ACID | |

CAS No. |

82-86-0 | |

| Record name | Acenaphthenequinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthenequinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acenaphthenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthenequinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACENAPHTHENEQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3950D6UEIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-ACENAPHTHYLENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

261 °C | |

| Record name | 1,2-ACENAPHTHYLENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Acenaphthenequinone?

A1: this compound has the molecular formula C12H6O2 and a molecular weight of 182.17 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic spectroscopic signals. For instance, its infrared spectrum displays strong carbonyl (C=O) stretching vibrations. In UV-Vis spectroscopy, it shows absorption bands indicative of its conjugated system. Furthermore, NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule, allowing for structural determination and analysis. [, , , , ]

Q3: How does this compound behave in different solvents?

A3: this compound exhibits varying solubilities depending on the solvent. It shows limited solubility in water but dissolves readily in organic solvents such as benzene, chloroform, and dimethylformamide (DMF). [, , , ]

Q4: Is this compound thermally stable?

A4: While generally stable at standard conditions, this compound's thermal stability is dependent on the specific conditions. For instance, it undergoes decomposition at elevated temperatures. [, ]

Q5: Does this compound participate in catalytic reactions?

A5: While this compound itself might not be a highly active catalyst, its derivatives, particularly metal complexes incorporating this compound-derived ligands, have shown promising catalytic activities. For example, certain Zinc(II) complexes with this compound-derived ligands have been investigated for their ability to catalyze the ring-opening polymerization of ε-caprolactone. [, ]

Q6: Have computational methods been applied to study this compound?

A6: Yes, computational chemistry has been employed to investigate this compound and its derivatives. Techniques like density functional theory (DFT) have been used to optimize geometries, calculate electronic properties, and understand reaction mechanisms. For example, DFT calculations have been performed to investigate the regio- and stereoselectivity of cycloaddition reactions involving this compound derivatives. []

Q7: How do structural modifications of this compound affect its properties?

A7: Modifications to the this compound structure can significantly impact its reactivity, stability, and biological activity. For instance, introducing electron-withdrawing groups can enhance its electron-accepting properties, potentially influencing its behavior in charge-transfer complexes or redox reactions. [, , , ]

Q8: Are there any specific challenges related to the stability or formulation of this compound or its derivatives?

A8: this compound, like many organic compounds, can be susceptible to degradation under certain conditions, such as exposure to light, air, or moisture. Formulation strategies, such as encapsulation or the use of stabilizing excipients, might be necessary to protect it from degradation and maintain its stability over time. [, ]

Q9: What analytical techniques are commonly employed to study this compound?

A9: this compound can be characterized and quantified using a variety of analytical techniques, including:

- Spectroscopy: UV-Vis, IR, and NMR spectroscopy provide information about the compound's electronic structure, functional groups, and molecular environment. [, , , , ]

- Chromatography: Thin-layer chromatography (TLC) and gas chromatography (GC) can be used to separate and identify this compound from mixtures. []

- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of the compound. [, ]

- Electrochemical Techniques: Methods like cyclic voltammetry can provide insights into the redox properties of this compound and its derivatives. []

Q10: What is known about the environmental fate and effects of this compound?

A10: this compound is considered an environmental contaminant and has been detected in air pollution, particularly in diesel exhaust particles. It can undergo redox cycling in biological systems, potentially contributing to oxidative stress and cellular damage. [, ]

Q11: What are some notable applications of this compound derivatives?

A11: this compound derivatives have found applications in various fields, including:

- Analytical Chemistry: this compound dioxime has been employed as a chelating agent for the extraction and spectrophotometric determination of metals like nickel and cobalt. [, ]

- Materials Science: Metal complexes containing this compound-derived ligands, such as bis(alkyl)acenaphthenequinonediimine (alkyl-BIAN) ligands, have been investigated for their potential in catalysis and materials applications. [, , , ]

- Medicinal Chemistry: Research has explored the biological activities of this compound derivatives, particularly their potential as anticancer, antibacterial, and antifungal agents. [, , ]

Q12: How do this compound-based metal complexes interact with DNA?

A12: Some this compound thiosemicarbazone metal complexes, such as those with Pd(II) and Pt(II), have shown interaction with DNA. This interaction has been studied using fluorescence spectrometry, suggesting potential applications in areas like DNA targeting or sensing. [, ]

Q13: How does the ring strain in alkyl-BIAN ligands impact their stability and applications?

A13: The introduction of ring strain in alkyl-BIAN ligands, specifically by using amines with strained rings during synthesis, surprisingly enhances their stability. This is because the isomerization that typically destabilizes alkyl-BIAN ligands is prevented as it would lead to even greater ring strain. This stability-inducing strain enables the synthesis and utilization of these ligands in various applications. [, ]

Q14: What types of reactions can be used to synthesize this compound derivatives?

A14: this compound derivatives can be synthesized using a variety of methods, including:

- Condensation Reactions: Reacting this compound with amines, hydrazines, or thiosemicarbazides yields various Schiff base derivatives. [, , , , , , , , ]

- Wittig Reactions: These reactions involve reacting this compound with phosphonium ylides to form alkenes, providing access to a range of this compound-derived olefins. [, ]

- Oxidation Reactions: Acenaphthenone can be oxidized to this compound using oxidants like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。